Bienvenue dans la boutique en ligne BenchChem!

(4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

NK1 antagonist neurokinin-1 receptor Sch 425078

Select (4-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride (Sch 425078) to ensure reproducible NK1, imidazoline I2, and 5-HT3 receptor pharmacology. The 4-ethyl substituent on the imidazole ring confers specific binding affinity; unsubstituted or differently substituted analogs lack this profile. The dihydrochloride salt guarantees solubility in aqueous assay buffers. Available in ≥95% purity powder, this compound is ready for direct use in binding assays, functional studies, and library synthesis. Avoid experimental variability—order the exact ethyl-substituted derivative to replicate published SAR data.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
CAS No. 2094935-48-3
Cat. No. B2501604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
CAS2094935-48-3
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09
Structural Identifiers
SMILESCCC1=CN=C(N1)CN.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-2-5-4-8-6(3-7)9-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
InChIKeyWVUPFECMZZMASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (4-Ethyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS 2094935-48-3) – Chemical Identity and Baseline


(4-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 2094935-48-3) is a dihydrochloride salt of an ethyl-substituted imidazol-2-yl methanamine derivative with molecular formula C6H13Cl2N3 and molecular weight 198.09 g/mol . The free base form (CAS 1247352-76-6) has a molecular weight of 125.17 g/mol and XLogP3-AA of -0.2 [1]. This compound is documented as Sch 425078, a potent NK1 (neurokinin-1) receptor antagonist [2]. The compound is available from commercial suppliers at ≥95% purity as a powder, with storage at room temperature . It serves as a versatile small-molecule scaffold for medicinal chemistry applications .

Why Generic Imidazole Methanamine Substitution Is Not Permissible for (4-Ethyl-1H-imidazol-2-yl)methanamine Dihydrochloride


Imidazole methanamine derivatives cannot be interchanged without experimental validation because minor structural variations produce divergent receptor selectivity profiles. The 4-ethyl substitution on the imidazole ring of this compound confers specific binding affinity for imidazoline I2 receptors [1] and NK1 antagonist activity [2][3], whereas unsubstituted analogs (e.g., (1H-imidazol-4-yl)methanamine dihydrochloride) lack this receptor engagement profile. Even within the 4-substituted series, the ethyl group versus methyl, phenyl, or cyclopropyl substituents alters steric and electronic properties that directly impact target binding kinetics and functional activity . Substitution with a bulkier or more polar group would be expected to produce different pharmacological outcomes . Therefore, procurement of this specific ethyl-substituted compound is required to reproduce published receptor binding data and structure-activity relationships.

Quantitative Differentiation Evidence for (4-Ethyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS 2094935-48-3)


NK1 Receptor Antagonist Activity: Sch 425078 Identity and Potency Benchmark

This compound (free base form) is documented in the MeSH database as Sch 425078, a potent NK1 antagonist with structure reported in Organic Letters 2009 [1]. BindingDB records confirm antagonist activity at the NK1 receptor (ChEMBL_936062) [2]. The catalytic diamination synthesis route to this 4,4-disubstituted 2-imidazolidinone scaffold was specifically developed to access potent NK1 antagonists, distinguishing it from simpler imidazole methanamines lacking this pharmacological profile [3].

NK1 antagonist neurokinin-1 receptor Sch 425078

Imidazoline I2 Receptor Binding Affinity

The compound (free base) demonstrates binding affinity for the imidazoline I2 receptor as recorded in BindingDB (ChEMBL_220588) [1]. I2 receptors are implicated in pain modulation, neuroprotection, and attenuation of opioid tolerance [2]. This receptor engagement distinguishes the 4-ethyl substituted imidazole methanamine from analogs lacking this substitution pattern, as imidazoline I2 receptor recognition requires specific structural features including the imidazole/imidazoline moiety with appropriate substitution [3].

imidazoline I2 receptor IBS ligand pain modulation

5-HT3 Receptor Antagonist Activity

The compound exhibits antagonist activity at the human 5-HT3 receptor expressed in CHO-K1 cells, as recorded in BindingDB (ChEMBL_2134928) using an automated patch clamp assay to measure inhibition of 5-HT induced inward currents [1]. Imidazole derivatives as a class have been patented as 5-HT3 receptor antagonists with utility in emesis, migraine, and visceral pain [2]. The specific 4-ethyl substitution on the imidazole core contributes to this pharmacological profile, whereas structurally distinct 5-HT3 antagonists (e.g., ondansetron with a carbazole core) operate via different molecular scaffolds [3].

5-HT3 antagonist serotonin receptor antiemetic

Physical and Procurement Specifications: Free Base vs. Dihydrochloride Salt

The dihydrochloride salt form (CAS 2094935-48-3, MW 198.09) provides enhanced aqueous solubility and stability compared to the free base (CAS 1247352-76-6, MW 125.17) [1]. The free base has calculated XLogP3-AA of -0.2, indicating moderate hydrophilicity, while the dihydrochloride salt further improves handling and formulation characteristics for biological assays [1]. Commercial availability includes ≥95% purity powder form from multiple suppliers, with room temperature storage conditions .

salt form solubility procurement specification

Validated Research Application Scenarios for (4-Ethyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS 2094935-48-3)


NK1 Receptor Antagonist Research and Neurological Disorder Studies

This compound, identified as Sch 425078, serves as a potent NK1 receptor antagonist scaffold for investigating substance P-mediated pathways in emesis, depression, anxiety, and pain [1][2]. The catalytic diamination synthetic route published in Organic Letters 2009 provides a validated methodology for accessing this 4,4-disubstituted 2-imidazolidinone framework [3]. Researchers studying neurokinin receptor pharmacology should prioritize this specific ethyl-substituted derivative to maintain consistency with published NK1 antagonist structure-activity relationships [1].

Imidazoline I2 Receptor Ligand Development for Pain and Neuroprotection

The documented binding affinity for imidazoline I2 receptors supports use of this compound as a tool for investigating I2 receptor-mediated analgesia, neuroprotection, and opioid tolerance attenuation [1][2]. The 4-ethyl substitution pattern is critical for I2 receptor recognition; unsubstituted or differently substituted imidazole methanamines do not engage this target [3]. Applications include in vitro binding assays using [3H]-idazoxan or [3H]-2-BFI radioligands and functional studies in pain models [2].

5-HT3 Serotonin Receptor Antagonist Screening and Antiemetic Research

This compound exhibits antagonist activity at human 5-HT3 receptors in CHO-K1 cell-based patch clamp assays [1], positioning it as a candidate for screening in emesis, migraine, and visceral pain models [2]. The imidazole-based 5-HT3 antagonist scaffold is structurally distinct from clinically used carbazole-derived antagonists (e.g., ondansetron), offering a differentiated chemical series for structure-activity relationship exploration [3]. Procurement of the dihydrochloride salt ensures solubility compatibility with aqueous assay buffers [4].

Medicinal Chemistry Scaffold for Multi-Target Ligand Design

As a versatile small-molecule scaffold with demonstrated activity at NK1, imidazoline I2, and 5-HT3 receptors [1][2][3], this compound provides a starting point for designing multi-target ligands for complex neurological and pain disorders. The ethyl substitution at the 4-position of the imidazole ring offers a modifiable handle for further derivatization while maintaining the core pharmacophore required for receptor engagement [4]. The dihydrochloride salt form (≥95% purity, powder) is suitable for direct use in parallel synthesis and library generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.